6-METHYLPYRIDINE-3-CARBOXIMIDAMIDE HYDROCHLORIDE

Description

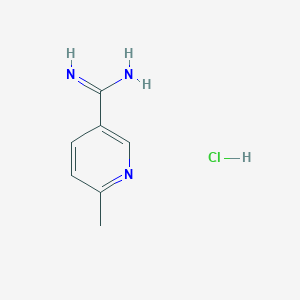

6-Methylpyridine-3-carboximidamide hydrochloride is a pyridine derivative characterized by a methyl group at the 6-position and a carboximidamide (-C(=NH)NH₂) group at the 3-position of the pyridine ring, with a hydrochloride salt formulation. Pyridine derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to act as ligands or intermediates .

Key inferred properties:

- Molecular formula: Likely C₇H₁₀ClN₃ (assuming hydrochloride salt formation).

- Functional groups: Methyl (electron-donating) and carboximidamide (polar, basic).

- Applications: Potential use in drug synthesis (e.g., as a precursor for heterocycles) or coordination chemistry .

Properties

IUPAC Name |

6-methylpyridine-3-carboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3.ClH/c1-5-2-3-6(4-10-5)7(8)9;/h2-4H,1H3,(H3,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMAIOGFYFFJARE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYLPYRIDINE-3-CARBOXIMIDAMIDE HYDROCHLORIDE typically involves the reaction of 6-methylpyridine-3-carboxylic acid with reagents such as thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia or an amine to yield the carboximidamide derivative. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-METHYLPYRIDINE-3-CARBOXIMIDAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

6-METHYLPYRIDINE-3-CARBOXIMIDAMIDE HYDROCHLORIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-METHYLPYRIDINE-3-CARBOXIMIDAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects

- Electron-Donating vs. Carboximidamide (-C(=NH)NH₂) vs. Carboxylate (-COOR): The carboximidamide group is more basic and polar than ester or amide groups, influencing solubility and hydrogen-bonding interactions in drug-receptor binding .

Pharmacological Relevance

- Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride () is explicitly noted for its role in kinase inhibitor development, suggesting that the target compound’s carboximidamide group could similarly serve as a pharmacophore in enzyme-targeted therapies .

- 6-Chloro analogs (e.g., 6-chloro-N-methylpyrimidin-4-amine) are often used in antiviral and anticancer agents, highlighting the impact of halogen substituents on bioactivity .

Physicochemical Properties

- Solubility : The hydrochloride salt form of the target compound likely enhances water solubility compared to neutral analogs (e.g., methyl esters or carbonyl chlorides) .

- Stability : Carboximidamides are prone to hydrolysis under acidic or basic conditions, whereas carboxylate esters (e.g., methyl 3-pyridazinecarboxylate) exhibit greater stability in aqueous media .

Biological Activity

6-Methylpyridine-3-carboximidamide hydrochloride, also known as N-hydroxy-6-methyl-3-pyridinecarboximidamide hydrochloride, is a compound of interest due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research and medicine, and relevant case studies.

The biological activity of this compound primarily revolves around its interaction with specific molecular targets such as enzymes and receptors. The compound is recognized for its ability to act as an enzyme inhibitor, which is crucial in modulating various biological pathways. This interaction can lead to significant therapeutic effects in diseases where these enzymes play a pivotal role.

Biological Applications

1. Enzyme Inhibition and Protein Interactions

- The compound has been extensively utilized in studies focusing on enzyme inhibition, particularly in the context of developing therapeutic agents. Its structure allows it to effectively bind to active sites of enzymes, thereby inhibiting their function. This property is particularly valuable in drug development aimed at diseases characterized by aberrant enzyme activity.

2. Therapeutic Potential

- Research indicates that this compound may have applications in treating various diseases by modulating biological pathways. For instance, it has been investigated for its potential role in neurodegenerative diseases and cancer therapy due to its ability to affect protein aggregation and cell viability .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Methylpyridine-3-carboximidamide hydrochloride | Methyl group at position 4 | Different biological activity profile compared to 6-methyl variant |

| Pyridine-3-carboximidamide hydrochloride | Similar imidamide structure | Variation in enzyme interaction dynamics |

| 2-Methylpyridine-3-carboximidamide | Methyl group at position 2 | Distinct solubility characteristics affecting bioavailability |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Methylpyridine-3-carboximidamide Hydrochloride, and how can reaction conditions be optimized for improved yield?

- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, pyridine derivatives are often synthesized using 3-cyanopyridine intermediates, followed by amidine formation via reaction with ammonium chloride under reflux conditions . Optimization strategies include:

- Varying solvents (e.g., ethanol vs. DMF) to enhance solubility.

- Adjusting stoichiometric ratios of reagents (e.g., excess ammonium chloride to drive amidine formation).

- Temperature control (e.g., reflux at 80–100°C to minimize side reactions).

- Catalytic use of acids (e.g., HCl) to stabilize intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers are diagnostic?

- Methodology :

- NMR : Focus on pyridine ring protons (δ 7.5–8.5 ppm for aromatic H) and methyl groups (δ 2.5–3.0 ppm). The amidine proton (NH) may appear as a broad singlet (δ 5.0–6.0 ppm) .

- IR : Look for N-H stretches (~3300 cm⁻¹) and C=N vibrations (~1650 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 168.1) and fragmentation patterns (e.g., loss of HCl) .

Q. What are the primary biological targets or assays used to study this compound?

- Methodology : Preliminary studies on related pyridine derivatives suggest kinase inhibition or antimicrobial activity. Assays include:

- Enzyme Inhibition : Measure IC₅₀ values using fluorescence-based kinase assays (e.g., EGFR or JAK2 kinases) .

- Microbial Susceptibility Testing : Conduct broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data when impurities or tautomeric forms are suspected?

- Methodology :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .

- Computational Modeling : Compare experimental IR/NMR data with DFT-predicted spectra to identify tautomers .

- Elemental Analysis : Verify purity by matching experimental vs. theoretical C/H/N ratios (e.g., C: 45.0%, H: 5.5%, N: 20.0%) .

Q. What experimental designs are recommended to investigate off-target effects in biological interaction studies?

- Methodology :

- Proteome-wide Profiling : Use affinity chromatography coupled with LC-MS/MS to identify non-target binding proteins .

- Mutagenesis Studies : Modify suspected binding residues in target enzymes (e.g., kinase ATP-binding pockets) to assess specificity .

- Cellular Toxicity Assays : Compare IC₅₀ values in primary vs. cancer cell lines to evaluate selectivity .

Q. How do structural modifications of this compound influence its physicochemical properties and bioactivity?

- Methodology :

- SAR Studies : Synthesize analogs with substituents at the pyridine C-2 or C-4 positions (e.g., halogens, methoxy groups) .

- LogP Measurement : Determine partition coefficients via shake-flask/HPLC methods to correlate hydrophobicity with membrane permeability .

- Thermal Analysis : Use DSC/TGA to assess stability under physiological conditions (e.g., melting points >200°C indicate thermal robustness) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.